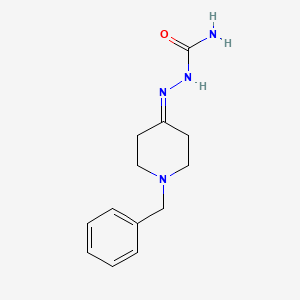![molecular formula C16H15ClN4O B5627020 N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5627020.png)
N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related benzotriazole derivatives often involves conventional methods starting from benzotriazole as a foundational material. These methods can yield a series of compounds with antibacterial, antifungal, and antitubercular activities, as seen in the synthesis of N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-(substituted phenyl)-3-chloro-4-oxo-1-azetidinecarboxamides (Sharma et al., 2011). These compounds were confirmed through chemical and spectroscopic analyses such as IR, 1H NMR, 13C NMR, and FAB mass spectroscopy.
Molecular Structure Analysis
The molecular structure of benzotriazole derivatives is often characterized by X-ray crystallography. For example, the structure and absolute configuration of related compounds like vorozole have been determined, revealing details about bond angles and molecular conformation (Peeters et al., 1993). Such analyses are crucial for understanding the stereochemistry and physical properties of these compounds.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O/c1-3-16(22)18-11-5-7-14-15(8-11)20-21(19-14)12-6-4-10(2)13(17)9-12/h4-9H,3H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGKAXQSAURWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=NN(N=C2C=C1)C3=CC(=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-fluoro-2-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}quinolin-4-ol](/img/structure/B5626941.png)
![2-(2-methoxyethyl)-8-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5626944.png)
![8-[2-(methylthio)benzoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5626959.png)
![N-[(1R)-1-(3-methoxyphenyl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5626972.png)
![3-(2-furyl)-8,9-dimethoxy-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5626980.png)
![methyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate](/img/structure/B5626981.png)
![1-[3-fluoro-2-(trifluoromethyl)benzyl]piperidin-2-one](/img/structure/B5626983.png)
![3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylic acid](/img/structure/B5626987.png)


![1-acetyl-2-chloro-7H-naphtho[1,2,3-de]quinolin-7-one](/img/structure/B5627012.png)
![3-[(3R*,4S*)-1-(4-chloro-2-methylbenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propan-1-ol](/img/structure/B5627016.png)

![6-chloro-4-[2-(4-morpholinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5627037.png)